Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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Description
Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C27H29NO5S and its molecular weight is 479.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(benzoylamino)-5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate, also known by its CAS number 592513-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H29NO5S
- Molecular Weight : 479.59 g/mol
- Boiling Point : Approximately 684.9 °C (predicted)
- Density : 1.24 g/cm³ (predicted)
- pKa : 10.04 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. A significant evaluation was conducted on similar thiazolidinone derivatives, which demonstrated notable cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Screening
A study published in PubMed evaluated the in vitro anticancer activity of several novel thiazolidinones, including derivatives similar to our compound of interest. The results indicated that certain compounds exhibited significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The most active candidate reported had average logGI(50) and logTGI values of -5.38 and -4.45 respectively .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cell division.
- Induction of Apoptosis : By activating caspases and other apoptotic factors.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C27H29NO5S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
ethyl (5Z)-2-benzoylimino-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-6-32-21-13-17(5)19(14-20(21)16(3)4)15-22-24(29)23(27(31)33-7-2)26(34-22)28-25(30)18-11-9-8-10-12-18/h8-16,29H,6-7H2,1-5H3/b22-15-,28-26? |
InChI Key |
WAHKPKJWGXLTND-QYPRPECVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)C(C)C |
Origin of Product |
United States |
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